molecular formula C9H10O2S B14255061 Benzoic acid, 3-mercapto-2-methyl-, methyl ester CAS No. 188700-63-2

Benzoic acid, 3-mercapto-2-methyl-, methyl ester

Cat. No.: B14255061
CAS No.: 188700-63-2
M. Wt: 182.24 g/mol
InChI Key: PXKGAEFPYNZTOB-UHFFFAOYSA-N
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Description

Benzoic acid, 3-mercapto-2-methyl-, methyl ester is an organic compound with the molecular formula C9H10O2S It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl ester group, and the hydrogen atom in the 3-position of the benzene ring is replaced by a mercapto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-mercapto-2-methyl-, methyl ester can be achieved through several methods. One common method involves the esterification of 3-mercapto-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalyst and reaction parameters would be tailored to achieve high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-mercapto-2-methyl-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Benzoic acid, 3-mercapto-2-methyl-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of benzoic acid, 3-mercapto-2-methyl-, methyl ester involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-methyl-, methyl ester: Similar structure but lacks the mercapto group.

    Benzoic acid, o-mercapto-, methyl ester: Similar structure but with the mercapto group in the ortho position.

    Benzoic acid, 3-methyl-, methyl ester: Similar structure but lacks the mercapto group.

Uniqueness

Benzoic acid, 3-mercapto-2-methyl-, methyl ester is unique due to the presence of both the mercapto and methyl ester groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

188700-63-2

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

methyl 2-methyl-3-sulfanylbenzoate

InChI

InChI=1S/C9H10O2S/c1-6-7(9(10)11-2)4-3-5-8(6)12/h3-5,12H,1-2H3

InChI Key

PXKGAEFPYNZTOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1S)C(=O)OC

Origin of Product

United States

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